Lipophilicity and Ionization Advantage Over Analogs
The predicted physicochemical properties of 3-ethyl-1-phenyl-1H-pyrazole-5-carboxylic acid indicate a favorable balance of acidity and lipophilicity for membrane permeability. The predicted pKa is 2.94±0.10, and the computed XLogP3 is 2.4 for the closely related ethyl ester [1]. Compared to the 3-methyl analog (3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid), the 3-ethyl group increases lipophilicity, which is a key driver for improved passive diffusion and target binding in a lipophilic environment [2]. Conversely, compared to a more lipophilic 3-propyl analog, the ethyl group offers a more optimal balance, reducing the risk of high LogP-related issues like poor solubility and high metabolic clearance [2].
higher than 3-methyl,
lower than 3-propyl
| Evidence Dimension | Predicted Acidity (pKa) and Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | pKa = 2.94±0.10 (Predicted); XLogP3 = 2.4 (for ethyl ester, indicative of core lipophilicity) |
| Comparator Or Baseline | 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (lower LogP) and 3-propyl-1-phenyl-1H-pyrazole-5-carboxylic acid (higher LogP) |
| Quantified Difference | Incrementally higher LogP vs. methyl analog; lower LogP vs. propyl analog |
| Conditions | Computed using ACD/Labs Percepta and XLogP3 algorithm [1] |
Why This Matters
These specific values allow a researcher to predict that this compound will have better passive permeability than a less lipophilic analog while avoiding the solubility and clearance liabilities of a more lipophilic one, making it a more optimal starting point for lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 138628, Ethyl 3-phenyl-1H-pyrazole-5-carboxylate. View Source
- [2] W. L. Jorgensen. The Many Roles of Computation in Drug Discovery. Journal of Medicinal Chemistry, 2004. View Source
